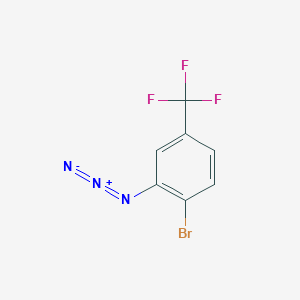
2-Azido-1-bromo-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-1-bromo-4-(trifluoromethyl)benzene is a highly specialized and unique compound with the molecular formula C7H3BrF3N3 and a molecular weight of 266.02 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-bromo-4-(trifluoromethyl)benzene typically involves multiple steps. One common method involves the azidation of 1-bromo-4-(trifluoromethyl)benzene. The reaction conditions often include the use of sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Azido-1-bromo-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Various oxidizing agents, depending on the desired product.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2-amino-1-bromo-4-(trifluoromethyl)benzene.
Oxidation: Formation of oxidized benzene derivatives.
Aplicaciones Científicas De Investigación
2-Azido-1-bromo-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Azido-1-bromo-4-(trifluoromethyl)benzene involves its ability to undergo nucleophilic substitution and reduction reactions. The azido group can be converted to an amine group, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-(trifluoromethyl)benzene: Similar structure but lacks the azido group.
1-Azido-4-(trifluoromethyl)benzene: Similar structure but lacks the bromine atom.
Uniqueness
2-Azido-1-bromo-4-(trifluoromethyl)benzene is unique due to the presence of both azido and bromo groups on the benzene ring, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and various research applications.
Propiedades
Fórmula molecular |
C7H3BrF3N3 |
|---|---|
Peso molecular |
266.02 g/mol |
Nombre IUPAC |
2-azido-1-bromo-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-2-1-4(7(9,10)11)3-6(5)13-14-12/h1-3H |
Clave InChI |
NYSLYUUFTCSHMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)N=[N+]=[N-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B13616953.png)
![O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine](/img/structure/B13616977.png)


![3-[2-(Trifluoromethoxy)ethoxy]azetidine](/img/structure/B13616994.png)
